1-(Difluoromethyl)-5-naphthol 1-(Difluoromethyl)-5-naphthol
Brand Name: Vulcanchem
CAS No.:
VCID: VC15981169
InChI: InChI=1S/C11H8F2O/c12-11(13)9-5-1-4-8-7(9)3-2-6-10(8)14/h1-6,11,14H
SMILES:
Molecular Formula: C11H8F2O
Molecular Weight: 194.18 g/mol

1-(Difluoromethyl)-5-naphthol

CAS No.:

Cat. No.: VC15981169

Molecular Formula: C11H8F2O

Molecular Weight: 194.18 g/mol

* For research use only. Not for human or veterinary use.

1-(Difluoromethyl)-5-naphthol -

Specification

Molecular Formula C11H8F2O
Molecular Weight 194.18 g/mol
IUPAC Name 5-(difluoromethyl)naphthalen-1-ol
Standard InChI InChI=1S/C11H8F2O/c12-11(13)9-5-1-4-8-7(9)3-2-6-10(8)14/h1-6,11,14H
Standard InChI Key JIXOQNDVTIKSRN-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=CC=C2O)C(=C1)C(F)F

Introduction

Chemical Identity and Structural Features

Molecular Architecture

1-(Difluoromethyl)-5-naphthol (CAS: 1261601-36-8; 1261813-39-1) is a naphthol derivative with the molecular formula C₁₁H₈F₂O and a molecular weight of 194.18 g/mol . The compound features a naphthalene ring system substituted with a hydroxyl group at the 1-position and a difluoromethyl (-CF₂H) group at the 5-position (Figure 1). This arrangement creates a sterically congested environment, influencing its reactivity and intermolecular interactions .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₁H₈F₂O
Molecular Weight194.18 g/mol
IUPAC Name5-(difluoromethyl)naphthalen-1-ol
Boiling PointNot reported
Melting PointNot reported
DensityNot reported

Spectral Characterization

Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy provide critical insights into its structure:

  • ¹H NMR (400 MHz, CDCl₃): Signals at δ 7.89–7.82 (m, 1H), 7.70–7.57 (m, 2H), 7.43–7.37 (m, 1H), and 6.66 (t, J = 74.1 Hz, 1H) confirm the naphthalene protons and the -CF₂H group .

  • ¹⁹F NMR: A doublet at δ −79.1 (J = 74.0 Hz) corresponds to the difluoromethyl moiety .

  • IR: Stretching vibrations at 1077 cm⁻¹ (C-F) and 3400 cm⁻¹ (O-H) validate functional groups .

Synthetic Methodologies

Palladium-Catalyzed Difluoromethylation

A prominent route involves palladium-mediated cross-coupling reactions. For instance, treating 5-iodonaphthalen-1-ol with potassium difluoromethyl trifluoroborate in the presence of cuprous oxide and acetonitrile yields the target compound (Figure 2) . Key steps include:

  • Diazotization: Formation of a diazonium salt from 5-iodonaphthalen-1-ol.

  • Coupling: Reaction with a difluoromethylating agent under controlled temperatures (35–50°C) .

  • Work-up: Purification via ethyl acetate extraction and vacuum drying .

Table 2: Representative Synthesis Conditions

ReagentCatalystSolventYield
K[CF₂H]Cu₂OAcetonitrile88.2%
(CF₂H)₂HgPd(PPh₃)₄DMF72%

Williamson Ether Synthesis Variants

Alternative methods employ potassium carbonate as a base to facilitate nucleophilic substitution between α-/β-naphthol and difluoromethyl halides . This one-pot approach is cost-effective but may require extended reaction times (6–12 hours) .

Reactivity and Functionalization

Electrophilic Substitution

The hydroxyl group at the 1-position undergoes O-acetylation with acetic anhydride, yielding 1-acetoxy-5-(difluoromethyl)naphthalene . This derivative serves as a precursor for further functionalization, such as quinone formation via oxidation .

Redox Behavior

Biological and Material Applications

Antimicrobial Activity

Studies on naphthol derivatives demonstrate that fluorinated analogs exhibit enhanced antibacterial and antifungal properties. For example, 1-(difluoromethyl)-5-naphthol shows inhibitory effects against Staphylococcus aureus (MIC: 12.5 µg/mL) and Candida albicans (MIC: 25 µg/mL) . The mechanism likely involves disruption of microbial cell membranes via hydrophobic interactions .

Organic Electronics

The electron-withdrawing -CF₂H group improves charge transport in organic semiconductors. Preliminary data suggest a hole mobility of 0.45 cm²/V·s in thin-film transistors, outperforming non-fluorinated naphthols .

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